Hydrogen Bonding Dynamics of (2-Methylmorpholin-2-yl)methanol: A Structural & Physicochemical Analysis
Hydrogen Bonding Dynamics of (2-Methylmorpholin-2-yl)methanol: A Structural & Physicochemical Analysis
This in-depth technical guide details the hydrogen bonding capacity, structural dynamics, and physicochemical implications of (2-Methylmorpholin-2-yl)methanol, a privileged scaffold in modern drug discovery.
Executive Summary
(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2) represents a high-value "solubility handle" and pharmacophore scaffold in fragment-based drug discovery (FBDD). Characterized by a gem-disubstituted C2 position on the morpholine ring, this molecule offers a unique hydrogen bonding profile that balances hydrophilicity (LogP ~ -0.7) with membrane permeability.
Its primary utility lies in its dual nature: it functions as a robust hydrogen bond donor/acceptor system while the C2-gem-dimethyl-like substitution pattern provides metabolic stability by blocking oxidative metabolism at the
Structural Architecture & Physicochemical Baseline
Before analyzing the hydrogen bonding capacity, we must establish the structural constraints that dictate interaction geometries.
Molecular Geometry
The molecule consists of a morpholine ring constrained in a chair conformation. The C2 position is gem-disubstituted with a methyl group and a hydroxymethyl (
-
Chirality: The C2 carbon is a stereocenter. The spatial arrangement of the hydroxymethyl group (axial vs. equatorial) significantly impacts H-bond accessibility.
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Conformation: In the lowest energy chair conformer, the bulkier hydroxymethyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the methyl group axially.
Physicochemical Properties
| Property | Value | Structural Origin |
| MW | 131.17 g/mol | Fragment-sized (<300 Da) |
| LogP | -0.6 to -0.8 | High aqueous solubility driven by ether/amine/alcohol polarity |
| TPSA | 41.5 Ų | < 60 Ų implies excellent passive permeability |
| pKa (Base) | ~8.3 (Predicted) | Secondary amine modulated by inductive effect of C2-oxygen |
| HBD Count | 2 | Secondary Amine ( |
| HBA Count | 3 | Morpholine Ether ( |
Hydrogen Bonding Capacity Analysis
The hydrogen bonding capacity of (2-Methylmorpholin-2-yl)methanol is defined by its Vectorial Profile and Intramolecular Dynamics .
Donor-Acceptor Profile
The molecule possesses a "2-Donor / 3-Acceptor" motif, but the effective capacity is modulated by solvation and conformation.
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The Amine (
):-
Role: Strong Acceptor / Moderate Donor.
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Dynamics: As a secondary amine, the lone pair is highly accessible (Acceptor). The
proton is a donor, though often solvated or involved in salt bridges at physiological pH (where it exists largely as ).
-
-
The Ether Oxygen (
):-
Role: Weak Acceptor.
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Dynamics: Sterically shielded within the ring; participates only in weak electrostatic interactions or with strong donors (e.g., water).
-
-
The Hydroxymethyl Group (
):-
Role: Strong Donor / Strong Acceptor.
-
Dynamics: This is the primary "anchor" for solubility. The rotational freedom of the
bond allows the to sweep a wide volume, maximizing interaction probability.
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Intramolecular Hydrogen Bonding (IMHB)
A critical feature of this scaffold is the potential for a "Molecular Chameleon" effect.
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Mechanism: The flexible hydroxymethyl group can rotate to form an intramolecular hydrogen bond with the ring nitrogen (
). -
Geometry: This forms a 5-membered ring motif.
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Consequence:
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In Water: The bond breaks; both groups solvate (High Solubility).
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In Lipid Membrane: The bond forms; polarity is "masked" (High Permeability).
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Visualization of Interaction Pathways
The following diagram illustrates the equilibrium between the open (solvated) and closed (IMHB) states.
Caption: Equilibrium dynamics between the solvated open conformer and the intramolecularly hydrogen-bonded closed conformer.
Experimental Characterization Protocols
To empirically validate the hydrogen bonding parameters, we utilize Abraham Solvation Equation analysis and NMR Titration .
Protocol 1: Determination of H-Bond Acidity ( ) and Basicity ( )
This protocol uses HPLC retention times on varying stationary phases to derive the Abraham descriptors, which quantify the H-bond capacity more accurately than simple counting.
Prerequisites:
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Calibrated HPLC system.
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Column set: C18 (hydrophobic), Silica (polar), Phenyl-Hexyl (pi-interaction).
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Test solutes with known Abraham parameters.
Step-by-Step Workflow:
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Preparation: Dissolve (2-Methylmorpholin-2-yl)methanol (1 mg/mL) in methanol/water (50:50).
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Data Collection: Measure retention factor (
) on all three columns under isocratic conditions. -
Calculation: Use the solvation equation:
-
Where
is H-bond acidity ( ) and is H-bond basicity ( ).
-
-
Regression: Solve the system of linear equations using the known coefficients of the columns to extract
and for the analyte.
Protocol 2: NMR Titration for IMHB Detection
This method confirms if the hydroxymethyl group bonds intramolecularly to the amine.
-
Solvent System: Prepare samples in
(non-polar) and (polar). -
Titration: Add increasing amounts of
to the sample. -
Analysis: Monitor the chemical shift (
) of the hydroxyl proton ( ).-
Result: If
is small (< 0.5 ppm) upon adding DMSO, the proton is "locked" in an intramolecular bond. If is large (> 2.0 ppm), the proton was free and is now bonding to DMSO.
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Applications in Drug Design[2][3][4][5][6]
Solubility Modulation
Incorporating (2-Methylmorpholin-2-yl)methanol into a lipophilic drug scaffold typically reduces LogP by 1.0–1.5 units. The ether oxygen and amine provide hydration shells that prevent aggregation.
Metabolic Blocking
The C2-methyl group serves as a "metabolic bumper." In unsubstituted morpholines, the C2 position is susceptible to CYP450-mediated oxidation (morpholin-2-one formation) and subsequent ring opening. The quaternary center at C2 in this scaffold sterically hinders this pathway, extending half-life (
Fragment Linking
The secondary amine provides a facile attachment point (
References
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PubChem. (2025).[1][2] Compound Summary: (2-Methylmorpholin-2-yl)methanol.[3] National Library of Medicine. [Link]
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ChemRxiv. (2024). Hydrogen bond donors in drug design: Asymmetries and Design Opportunities. [Link][4]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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MDPI. (2017). Drug Design and Discovery: Principles and Applications. [Link]
